4-Bromo-3,5-dimethylbenzamide
Overview
Description
4-Bromo-3,5-dimethylbenzamide is a chemical compound that is part of the benzamide family, characterized by a bromine atom attached to the benzene ring. Although the provided papers do not directly discuss 4-Bromo-3,5-dimethylbenzamide, they provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related poly(para-phenylene) derivatives is described in the first paper, where a palladium-catalyzed coupling reaction is used to produce poly(para-2,5-di-n-hexylphenylene) with high degrees of polymerization . This method could potentially be adapted for the synthesis of 4-Bromo-3,5-dimethylbenzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The fifth paper discusses the crystal structure of a related compound, 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, which exhibits non-classical hydrogen bonds and π-π interactions . These structural features could be relevant when considering the molecular structure of 4-Bromo-3,5-dimethylbenzamide, as the presence of a bromine atom could lead to similar interactions.
Chemical Reactions Analysis
The second paper presents a regioselective oxy-cyclization of 2-alkynylbenzamide, leading to the synthesis of isobenzofuran derivatives . Although the reaction is different, the reactivity of the benzamide moiety in the presence of bromine could be inferred, suggesting that 4-Bromo-3,5-dimethylbenzamide may also undergo similar cyclization reactions under the right conditions.
Physical and Chemical Properties Analysis
The fourth paper provides an analysis of halogen···halogen interactions in cocrystals of 4-bromobenzamide with dicarboxylic acids . These interactions are crucial in understanding the physical properties such as solubility and crystal formation of 4-Bromo-3,5-dimethylbenzamide. The paper's insights into the design strategy for cocrystals and the robustness of acid–amide heterosynthons could be directly relevant to the compound's physical and chemical properties.
Scientific Research Applications
1. Treatment of Non-Small Cell Lung Cancer
- Application Summary: 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer (NSCLC) .
- Methods of Application: A series of these derivatives were synthesized and one of the most promising compounds, C9, was found to inhibit five NSCLC cell lines with FGFR1 amplification . The compound C9 also induced cellular apoptosis and inhibited the phosphorylation of FGFR1, PLCγ1 and ERK in a dose-dependent manner .
- Results: The IC50 values for the compound C9 were 1.36±0.27µM, 1.25±0.23µM, 2.31±0.41µM, 2.14±0.36µM and 1.85±0.32µM, respectively . The compound C9 arrested the cell cycle at the G2 phase in NSCLC cell lines .
2. Synthesis of AnthranilicDiamides Insecticide
- Application Summary: 4-Bromo-3,5-dimethylbenzamide is used in the synthesis of anthranilicdiamides insecticides .
- Methods of Application: 2,3-Dichloropyridine and 2-amino-3-methylbenzoic acid as simple raw materials have been used to synthesize Cholrantraniliprole and Cyantraniliprole respectively by nine-step and ten-step reaction .
- Results: The total yield of Cholrantraniliprole, increased 30% than literature, is about 50%. And the total yield of Cyantraniliprole, increased 25% than literature, is about 44% .
Safety And Hazards
“4-Bromo-3,5-dimethylbenzamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .
properties
IUPAC Name |
4-bromo-3,5-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWMWAQQPBRPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649626 | |
Record name | 4-Bromo-3,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dimethylbenzamide | |
CAS RN |
864825-81-0 | |
Record name | 4-Bromo-3,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-3,5-DIMETHYL BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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